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Compound of Interest

Compound Name: UK-101

Cat. No.: B12418627 Get Quote

The designation "UK-101" refers to at least two distinct and well-characterized small molecule

inhibitors with different target selectivity profiles. This guide provides an in-depth technical

overview of both the immunoproteasome inhibitor UK-101 and the ULK1/2 kinase inhibitor UK-
101, intended for researchers, scientists, and drug development professionals.

UK-101: A Selective Immunoproteasome β1i (LMP2)
Inhibitor
This iteration of UK-101 is a potent and selective inhibitor of the β1i (LMP2) subunit of the

immunoproteasome. It has demonstrated potential in the context of prostate cancer research

through the induction of apoptosis and cell cycle arrest.[1]

Target Selectivity Profile
The selectivity of this UK-101 molecule has been quantitatively assessed against different

proteasome subunits. The following table summarizes its inhibitory concentrations (IC50).

Target Subunit IC50 Selectivity vs. β1i

Immunoproteasome β1i

(LMP2)
104 nM -

Constitutive Proteasome β1c 15 µM 144-fold

Constitutive Proteasome β5 1 µM 10-fold

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12418627?utm_src=pdf-interest
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.medchemexpress.com/uk-101.html
https://www.benchchem.com/product/b12418627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
UK-101 acts as a covalent inhibitor.[2] Its epoxyketone pharmacophore covalently modifies the

N-terminal threonine nucleophile of the catalytic β1i subunit, leading to the formation of a stable

6-membered morpholino ring.[2] This irreversible binding selectively inactivates the

chymotrypsin-like activity of the immunoproteasome.[2] Downstream cellular effects observed

upon treatment with this UK-101 include the accumulation of p27, cleavage of PARP, and

arrest of the cell cycle in the G1 phase, ultimately leading to apoptosis.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the immunoproteasome inhibitor

UK-101 and a typical experimental workflow for its characterization.
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Caption: Mechanism of action for UK-101 as an immunoproteasome inhibitor.
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Caption: Workflow for a proteasome activity inhibition assay.

Experimental Protocols
Proteasome Activity Assay (In Vitro)

Reagent Preparation:

Prepare a stock solution of UK-101 in DMSO.

Create a serial dilution of UK-101 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM

MgCl2, 1 mM DTT).

Reconstitute purified human immunoproteasome in assay buffer.

Prepare a fluorogenic substrate specific for the β1i subunit (e.g., Ac-PAL-AMC) in assay

buffer.

Assay Procedure:

In a 96-well plate, add a fixed amount of the immunoproteasome to each well.

Add the serially diluted UK-101 to the wells and incubate for a specified time (e.g., 30

minutes) at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately place the plate in a fluorescence plate reader.

Data Acquisition and Analysis:

Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for

AMC) kinetically over a period of time (e.g., 60 minutes).

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for

each UK-101 concentration.

Normalize the rates to a DMSO control (100% activity).

Plot the normalized reaction rates against the logarithm of the UK-101 concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

UK-101: A Potent ULK1/2 Kinase Inhibitor
This version of UK-101 is a small molecule inhibitor of Unc-51 like autophagy activating kinase

1 (ULK1) and 2 (ULK2), which are key regulators of the autophagy pathway.[3][4] This

molecule is being investigated for its therapeutic potential in cancers that are dependent on

autophagy.[4]

Target Selectivity Profile
This UK-101 demonstrates potent inhibition of both ULK1 and ULK2 kinases. The biochemical

IC50 values are summarized below.

Target Kinase IC50 (95% CI)

ULK1 8.3 nM (7.2–9.6 nM)

ULK2 30 nM (26–35 nM)
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Molecular dynamics simulations suggest that this UK-101 is an ATP-competitive inhibitor.[3][5]

It is predicted to bind to the ATP-binding site of ULK1 and ULK2, forming hydrogen bonds with

the hinge region and the catalytic lysine.[4] The selectivity of UK-101 for ULK kinases may be

partially explained by its occupation of a hydrophobic pocket near the N-terminus of the αC-

helix.[3][5] By inhibiting ULK1 and ULK2, UK-101 blocks the initiation of the autophagy

cascade.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ULK1/2 in the autophagy pathway and a general

workflow for a kinase inhibition assay.
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Caption: Role of ULK1/2 in the autophagy signaling pathway.
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Caption: Workflow for a radiometric kinase inhibition assay.

Experimental Protocols
Biochemical Kinase Assay (e.g., Radiometric Assay)

Reagent Preparation:

Prepare a stock solution of UK-101 in DMSO.

Create a serial dilution of UK-101 in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10

mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

Reconstitute purified, active ULK1 or ULK2 enzyme in kinase assay buffer.

Prepare a reaction mix containing a suitable peptide substrate and [γ-32P]ATP in kinase

assay buffer.

Assay Procedure:

In a 96-well plate, add the serially diluted UK-101.

Add the ULK1 or ULK2 enzyme to each well and incubate for a short period (e.g., 10

minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the ATP/substrate mix.

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Data Acquisition and Analysis:

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.

Allow the mat to dry and measure the incorporated radioactivity for each spot using a

scintillation counter.

Normalize the counts to a DMSO control (100% activity).

Plot the normalized activity against the logarithm of the UK-101 concentration and fit the

data to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12418627#uk-101-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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